molecular formula C10H19BO2 B1522293 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 331958-92-0

2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1522293
CAS No.: 331958-92-0
M. Wt: 182.07 g/mol
InChI Key: RGCTUSLNTQXCHW-UHFFFAOYSA-N
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Description

2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C10H19BO2 and its molecular weight is 182.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound is synthesized through reactions such as the Suzuki-Miyaura cross-coupling, demonstrating its utility in organic synthesis. For example, 4,4,5,5-tetramethyl-2-[(Z)-1-(3-methylphenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane was prepared using a reaction with 1-(hex-1-yn-1-yloxy)-3-methylbenzene in tetrahydrofuran under a nitrogen atmosphere (Li & Wang, 2016).

  • Crystal Structure and Vibrational Properties : The compound's crystal structure and vibrational properties have been studied extensively, providing insights into its physical and chemical characteristics. For example, a study explored the synthesis, crystal structure, and vibrational properties of related compounds (Wu et al., 2021).

Advanced Material Applications

  • Nanoparticle Production : 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used in the creation of nanoparticles. For instance, Fischer et al. (2013) described the use of this compound in the production of enhanced brightness, emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks (Fischer et al., 2013).

  • Polymer Synthesis : This compound is a key player in polymer synthesis, especially in the production of specific types of polymers. For example, a study by Yokozawa et al. (2011) demonstrated its use in the precision synthesis of poly(3-hexylthiophene) via Suzuki-Miyaura coupling polymerization (Yokozawa et al., 2011).

Mechanism of Action

Properties

IUPAC Name

2-but-3-enyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6H,1,7-8H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCTUSLNTQXCHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675347
Record name 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331958-92-0
Record name 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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